molecular formula C10H14O B1143724 (R)-(+)-2-Methyl-1-phenyl-1-propanol CAS No. 14898-86-3

(R)-(+)-2-Methyl-1-phenyl-1-propanol

Cat. No. B1143724
CAS RN: 14898-86-3
M. Wt: 150.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of related chiral alcohols involves meticulous approaches to ensure the retention of stereochemical integrity. A notable method includes the reductive animation of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst, showcasing the conversion of substrates through fermentation and chemical reaction steps (Subramanian et al., 2007).

Molecular Structure Analysis

The molecular structure and conformational preferences of (R)-(+)-2-Methyl-1-phenyl-1-propanol and its derivatives have been extensively analyzed using techniques like NMR spectroscopy. Studies suggest that rotamers, where the tolyl group is close to the phenyl group, are preferred, highlighting the importance of molecular geometry on the chemical behavior and stability of these compounds (Kunieda et al., 1983).

Chemical Reactions and Properties

The compound's reactivity has been explored through its interactions with other molecules. For instance, chiral clusters formed in a supersonic beam with diastereomeric carboxylic esters reveal insights into the hydrogen-bond interactions and enantiodiscrimination capabilities in the gas phase, demonstrating the compound's involvement in complex chemical reactions (Giardini Guidoni et al., 2005).

Physical Properties Analysis

Investigations into the physical properties, such as the glass transition temperature and molecular dynamics, of similar 1-phenyl alcohols show that molecular architecture significantly influences these characteristics. The formation of H-bonded supramolecular nanoassociates and their dependence on molecular shape underline the complex interplay between molecular structure and physical properties (Nowok et al., 2021).

Chemical Properties Analysis

The chemical properties, including spectroscopic features and reaction kinetics, are closely tied to the compound's molecular structure. The conformational analysis and intrinsic degradation kinetics of diastereomers, for example, offer detailed insights into the stereochemical effects on chemical reactivity and stability. These aspects are crucial for understanding the compound's behavior in various chemical environments and potential applications in synthesis and drug design (Baba et al., 2018).

Scientific Research Applications

  • Ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, a compound related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, was studied, yielding 1-Phenyl-1-amino-2, 3-propanediol. This research was part of efforts to understand reactions of oxirane compounds (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

  • Studies on chiral clusters in supersonic beams involving (R)-(+)-1-phenyl-1-propanol (a related compound) provided insights into hydrogen-bond interactions and enantiodiscrimination of chiral molecules in the gas phase (A. Giardini Guidoni et al., 2005).

  • Research on transformations of 1-phenylethanol, 2-propanol, and 2-methyl-3-butyn-2-ol over oxide catalysts, using temperature-programmed desorption–mass spectrometry, provided insights into acid–base properties of these compounds, which are closely related to (R)-(+)-2-Methyl-1-phenyl-1-propanol (M. Aramendía et al., 1999).

  • The enantioselective metabolism of cumene (isopropylbenzene), a process related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, was explored in rabbits, indicating preferences in metabolic pathways (T. Ishida & T. Matsumoto, 1992).

  • A study on the conformational analysis of 1-p-tolyl-2-phenyl-1-propanols, which are structurally related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, utilized NMR spectroscopy to understand the conformational equilibria of these compounds (N. Kunieda et al., 1983).

  • The enantioselective addition of diethylzinc to aldehydes catalyzed by (R)-1-phenylethylamine-derived 1,4-amino alcohols, yielding (S)-1-Phenyl-1-propanol, provides insights into reaction mechanisms and stereochemical control (M. Asami et al., 2015).

  • Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol, using response surface methodology, shows the application in pharmaceutical industries and explores factors affecting enantiomeric excess (Aslı Soyer, E. Bayraktar, & Ü. Mehmetoğlu, 2010).

  • Investigation of enzymatic enantioselectivity in the transesterification of methyl 3-hydroxy-2-phenylpropionate with propanol explored solvent effects on enantioselectivity, relevant to understanding reactions of compounds like (R)-(+)-2-Methyl-1-phenyl-1-propanol (C. Wescott, H. Noritomi, & A. Klibanov, 1996).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve a discussion of areas of ongoing research involving the compound, potential applications, and unanswered questions.


For a specific compound like “®-(+)-2-Methyl-1-phenyl-1-propanol”, you would need to consult the relevant scientific literature. Tools like Google Scholar, PubMed, and others can be very helpful for this. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(1R)-2-methyl-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYDZMQHRTHJA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Methyl-1-phenyl-1-propanol

Synthesis routes and methods I

Procedure details

Sodium borohydride (6.5 g, 0.17 mol) was added in portions over a 2 h period to a solution of isobutyrophenone (50 g, 0.34 mol) in ethanol (150 mL) under nitrogen. The reaction mixture was stirred at room temperature for 2 h. Ethanol was removed under reduced pressure. The reaction mixture was added to water (100 mL) and extracted with methylene chloride (3×100 mL). The organic extract was collected, dried (anhy. MgSO4), and concentrated to give 2-methyl-1-phenyl-1-propanol (48 g, 94% yield): bp 62° C. at 0.1 mm; 1H NMR (CDC13) 0.75 (d, J=7, 3 H), 0.96 (d, J=7, 3 H), 1.98 (m, 1 H), 2.90 (bs, 1 H), 4.25 (d, J=7, 1 H), and 7.31 (s, 5 H).
Quantity
6.5 g
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reactant
Reaction Step One
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50 g
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150 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

12.2 mg (2×10-5 moles) of [Ir(PPEI)COD]+ClO4- (+) were suspended in 50 ml of isopropanol and oxidized with air for 4 hours. The resulting yellow solution was then degasified at reflux for 20 minutes in a nitrogen flow and successively treated with 4.4 ml of a deaerated isopropanol solution of KOH (4 mg of KOH), effecting a preliminary reduction for 30 minutes at reflux in N2. 3.0 ml of deaerated isobutyrophenone was then added to the solution. After 120 minutes a conversion to phenylisopropylcarbinol (+) of 92.1% with an e.e. of 13% was obtained. Ratios:
[Compound]
Name
Ir(PPEI)COD
Quantity
0 (± 1) mol
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3 mL
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50 mL
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4 mg
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Quantity
4.4 mL
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Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 was repeated except that (+)-norephedrine hydrochloride was replaced by (-)-norephedrine hydrochloride, triglyme was replaced by 0.4 ml of dimethylformamide, dimethyl sulfide was replaced by diethyl sulfide, monochlorobenzene was replaced by 1,2-dichloroethane, (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one was replaced by 0.27 g (1.85 mmoles) of phenyl isopropyl ketone, and the reduction reaction was conducted for 18.5 hours, to obtain 0.27 g of crude (-)-phenylisobutyl alcohol.
[Compound]
Name
(+)-norephedrine hydrochloride
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0 (± 1) mol
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reactant
Reaction Step One
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0.4 mL
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0.27 g
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Citations

For This Compound
12
Citations
SI Rao, MW Duffel - Chirality, 1991 - Wiley Online Library
Aryl sulfotransferase IV catalyzes the 3′‐phosphoadenosine‐5′‐phosphosulfate (PAPS)‐dependent formation of sulfuric acid esters of benzylic alcohols. Since the benzylic carbon …
Number of citations: 38 onlinelibrary.wiley.com
E Banoglu, MW Duffel - Drug metabolism and disposition, 1997 - ASPET
Hydroxysteroid (alcohol) sulfotransferase STa catalyzes the 3′-phosphoadenosine 5′-phosphosulfate-dependentO-sulfonation of a diverse array of alcohols including neutral …
Number of citations: 34 dmd.aspetjournals.org
T Mizutani, S Yagi, T Morinaga, T Nomura… - Journal of the …, 1999 - ACS Publications
A series of zinc bilinone derivatives bearing a chiral auxiliary at the helix terminal were prepared to investigate the helical chirality induction in the bilinone framework by the point …
Number of citations: 69 pubs.acs.org
WS Huang, QS Hu, L Pu - The Journal of Organic Chemistry, 1999 - ACS Publications
A 1,1‘-binaphthyl-based polymeric chiral catalyst with the most general enantioselectivity for the alkylzinc addition to a broad range of aldehydes has been obtained. This polymer can …
Number of citations: 205 pubs.acs.org
TH Zauche, JH Espenson - Inorganic chemistry, 1998 - ACS Publications
Primary and secondary alcohols are oxidized using hydrogen peroxide as an oxygen donor and methyltrioxorhenium (MTO) as a catalyst. The methylrhenium di-peroxide, CH 3 Re(O)(η …
Number of citations: 69 pubs.acs.org
L Schwink, T Ireland, K Püntener, P Knochel - Tetrahedron: Asymmetry, 1998 - Elsevier
The new C 2 -symmetrical ferrocenyl diamines 5–7 and 13 proved to be good ligands for the ruthenium catalyzed enantioselective transfer hydrogenation of unsymmetrical ketones. The …
Number of citations: 99 www.sciencedirect.com
H Jiang - Journal of Chemical Research, 2014 - journals.sagepub.com
The asymmetric hydrogenation of aromatic ketones catalysed by L-proline derivative- and PPh 3 -modified 1.0%Ru/γ-Al 2 O 3 was studied. The effects of different stabilisers, P/Ru ratio, …
Number of citations: 4 journals.sagepub.com
PK Bose, PL Polavarapu - Structural Chemistry, 1990 - Springer
Circular dichroism (CD) in the vibrational transitions of three different series of molecules-namely, phenylcarbinols, carboxylic acids, and oxiranes-containing the benzene group is …
Number of citations: 1 link.springer.com
J Zhang, GD Jaycox, O Vogl - Polymer journal, 1987 - nature.com
The addition of trichloroacetaldehyde (chloral) to an equimolar amount of the lithium alkoxide of (−) borneol gave, after acetylation with acetic anhydride, diastereomers which were …
Number of citations: 46 www.nature.com
G Li, GW Kabalka - Journal of organometallic chemistry, 1999 - Elsevier
1,2:5,6-Di-O-cyclohexylidene-d-mannitol is the good chiral director in Matteson’s asymmetric homologation as indicated by the high enantiomeric excesses (ee’s) of the secondary …
Number of citations: 25 www.sciencedirect.com

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